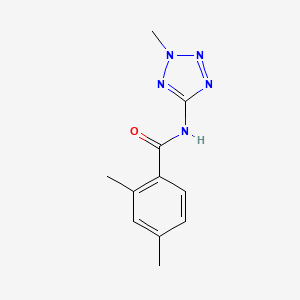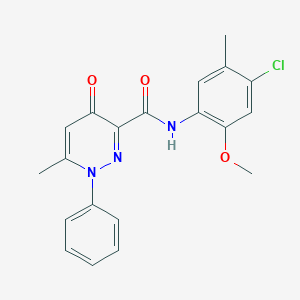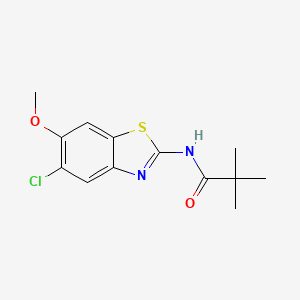
2,4-dimethyl-N-(2-methyltetrazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dimethyl-N-(2-methyltetrazol-5-yl)benzamide, also known as DMTB, is a chemical compound with a molecular formula of C12H13N5O. It is a white crystalline powder that is soluble in water and organic solvents. DMTB has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of 2,4-dimethyl-N-(2-methyltetrazol-5-yl)benzamide involves its inhibition of PDE4. PDE4 is a cAMP-specific phosphodiesterase that hydrolyzes cAMP to AMP. By inhibiting PDE4, this compound increases the levels of cAMP in cells, which activates the cAMP-dependent protein kinase (PKA) pathway. The PKA pathway regulates a variety of physiological processes, including gene expression, cell proliferation, and metabolism.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound increases the levels of cAMP and cGMP in cells, which leads to the activation of the PKA pathway. This activation of the PKA pathway has been shown to regulate a variety of cellular processes, including gene expression, cell proliferation, and metabolism. In vivo studies have demonstrated that this compound has anti-inflammatory, anti-tumor, and anti-depressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-dimethyl-N-(2-methyltetrazol-5-yl)benzamide has several advantages as a tool for scientific research. It is a selective inhibitor of PDE4, which allows for the specific modulation of the cAMP/PKA pathway. It has high potency and specificity, which allows for the use of low concentrations in experiments. However, this compound also has several limitations. It is a relatively expensive compound, which can limit its use in large-scale experiments. It is also a potent inhibitor of PDE4, which can lead to off-target effects in cells.
Zukünftige Richtungen
There are several future directions for the use of 2,4-dimethyl-N-(2-methyltetrazol-5-yl)benzamide in scientific research. One area of interest is the role of PDE4 in the regulation of immune cell function. This compound has been shown to have anti-inflammatory effects, and further research is needed to elucidate the mechanism of action of PDE4 in immune cells. Another area of interest is the use of this compound as a potential therapeutic agent for the treatment of depression and other psychiatric disorders. This compound has been shown to have anti-depressant effects in animal models, and further research is needed to determine its potential as a therapeutic agent in humans.
Synthesemethoden
The synthesis of 2,4-dimethyl-N-(2-methyltetrazol-5-yl)benzamide involves the reaction of 2,4-dimethylbenzoyl chloride with 2-methyl-5-nitrotetrazole in the presence of a base such as sodium carbonate. The resulting product is then reduced with hydrogen gas over a palladium catalyst to yield this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
Wissenschaftliche Forschungsanwendungen
2,4-dimethyl-N-(2-methyltetrazol-5-yl)benzamide has been used extensively in scientific research as a tool to study the role of cyclic nucleotide phosphodiesterases (PDEs) in various physiological processes. PDEs are a family of enzymes that regulate the levels of cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells. This compound is a selective inhibitor of PDE4, one of the four subfamilies of PDEs. By inhibiting PDE4, this compound increases the levels of cAMP and cGMP in cells, which in turn leads to a variety of physiological effects.
Eigenschaften
IUPAC Name |
2,4-dimethyl-N-(2-methyltetrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-7-4-5-9(8(2)6-7)10(17)12-11-13-15-16(3)14-11/h4-6H,1-3H3,(H,12,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLXPCODPIASOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=NN(N=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-phenyl-2-[[5-(trifluoromethyl)pyridin-2-yl]amino]ethanol](/img/structure/B7646933.png)
![2-[[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7646943.png)
![(1R,2R)-2-(2-chlorophenyl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7646948.png)

![(1S,3R)-3-[(4-bromo-2-methoxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B7646960.png)
![(2R)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7646978.png)

![methyl N-[(2S)-3-methyl-1-[[4-(2-methylpropanoylamino)phenyl]methylamino]-1-oxobutan-2-yl]carbamate](/img/structure/B7646988.png)
![[4-methyl-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazol-5-yl]-[(3S)-3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7646996.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-7-methoxy-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7646999.png)
![[(1,3-Dimethyl-1h-pyrazole-4-sulfonyl)-methyl-amino]-acetic acid](/img/structure/B7647020.png)
![3-(2,3-Dimethoxyphenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7647026.png)

![3-[Methyl-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)amino]propanoic acid](/img/structure/B7647045.png)